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Introduction
The pre-mRNA splicing helicase Brr2 is an essential component of the spliceosome, the

cellular machinery responsible for intron removal from pre-messenger RNA.[1][2] Brr2, a Ski2-

like superfamily 2 RNA helicase, plays a critical role in the catalytic activation and disassembly

of the spliceosome.[1] Its primary function during activation is to unwind the U4/U6 di-snRNA

duplex, a crucial step that allows for the conformational rearrangements necessary for the

formation of the spliceosome's active site.[2][3] Given its essential role in pre-mRNA splicing,

Brr2 has emerged as a promising target for therapeutic intervention in diseases characterized

by dysregulated splicing, such as certain cancers.

Brr2-IN-2 is a potent and selective allosteric inhibitor of Brr2 helicase. It has been shown to

inhibit the RNA-dependent ATPase activity of Brr2 and disrupt its binding to its U4 snRNA

substrate. These application notes provide detailed protocols for performing a Brr2 helicase

assay using Brr2-IN-2, including a fluorescence-based unwinding assay and an ATPase

activity assay.

Brr2 Signaling and Role in Spliceosome Activation
Brr2 is a core component of the U5 snRNP and is integrated into the spliceosome as part of the

U4/U6.U5 tri-snRNP. Its helicase activity is tightly regulated to ensure the timely unwinding of

the U4/U6 duplex. This unwinding releases the U6 snRNA, allowing it to form the catalytic core
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of the spliceosome. The activity of Brr2 is modulated by other spliceosomal proteins, such as

Prp8.[4][5]

Spliceosome Assembly and Activation

Brr2 Helicase Cycle

Pre-spliceosome
(B complex)

Activated Spliceosome
(Bact complex)

Brr2 Activity Catalytic Spliceosome

Splicing
Catalysis mRNA + lariatProducts

U4/U6 duplex

Brr2Binding Unwound U4 + U6

ATP-dependent
Unwinding

Brr2_IN_2 Inhibition

Click to download full resolution via product page

Figure 1: Role of Brr2 in Spliceosome Activation.

Quantitative Data Summary
The inhibitory activity of Brr2-IN-2 and related compounds can be quantified by determining

their half-maximal inhibitory concentration (IC50). The following table summarizes reported

IC50 values for a known Brr2 inhibitor, referred to as "Brr2 inhibitor C9" which is analogous to

Brr2-IN-2.
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Compound Assay Type Target IC50 (µM)

Brr2 inhibitor C9 ATPase Activity
Recombinant human

Brr2 (catalytic core)
1.8

Brr2 inhibitor C9 RNA Binding (EMSA)
Brr2 binding to U4

snRNA
2.3

Experimental Protocols
Experimental Workflow for Brr2 Inhibition Assay
The general workflow for assessing the inhibitory potential of compounds like Brr2-IN-2 against

Brr2 helicase involves preparing the enzyme and a suitable substrate, performing the

enzymatic assay in the presence of the inhibitor, and detecting the enzyme's activity.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b15587573?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15587573?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation

Assay Execution

Data Analysis

Purify recombinant
Brr2 helicase

Incubate Brr2 with
Brr2-IN-2

Synthesize & label
RNA substrate

(e.g., U4/U6 duplex)

Add RNA substrate
to enzyme-inhibitor mix

Prepare Brr2-IN-2
serial dilutions

Initiate reaction
with ATP

Monitor reaction
(Fluorescence or
ATPase activity)

Plot activity vs.
inhibitor concentration

Calculate IC50 value

Click to download full resolution via product page

Figure 2: General workflow for Brr2 inhibitor screening.
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Protocol 1: Fluorescence-Based RNA Unwinding Assay
This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to

measure the unwinding of a model U4/U6 RNA duplex by Brr2. One RNA strand is labeled with

a fluorophore (e.g., Cy3) and the complementary strand with a quencher (e.g., BHQ-2). In the

duplex form, the fluorescence is quenched. Upon unwinding by Brr2, the strands separate,

leading to an increase in fluorescence.

Materials:

Recombinant human Brr2 helicase[6]

Fluorescently labeled RNA oligonucleotides (e.g., Cy3-labeled U4 fragment and BHQ-2-

labeled U6 fragment) mimicking a portion of the U4/U6 duplex[7][8]

Assay Buffer: 40 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1.5 mM DTT, 0.1 mg/ml

BSA, 8% (v/v) glycerol[1]

ATP solution (10 mM)

Brr2-IN-2 stock solution in DMSO

384-well, black, low-volume assay plates

Fluorescence plate reader

Procedure:

Substrate Annealing:

Mix the Cy3-labeled and BHQ-2-labeled RNA oligonucleotides at a 1:1.2 molar ratio in

annealing buffer (10 mM Tris-HCl pH 7.5, 50 mM NaCl).

Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room

temperature to form the duplex substrate.

Assay Preparation:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.mybiosource.com/recombinant-protein/pre-mrna-splicing-helicase-brr2-brr2/1103123
https://pmc.ncbi.nlm.nih.gov/articles/PMC5524973/
https://www.mskcc.org/sites/default/files/node/193099/documents/mie_v21.pdf
https://academic.oup.com/nar/article/45/13/7922/3894166
https://www.benchchem.com/product/b15587573?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15587573?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Prepare serial dilutions of Brr2-IN-2 in assay buffer.

In a 384-well plate, add Brr2 helicase to each well to a final concentration of 100 nM in

assay buffer.[1]

Add the diluted Brr2-IN-2 or DMSO (for control wells) to the wells containing Brr2.

Incubate for 15 minutes at room temperature to allow for inhibitor binding.

Reaction Initiation and Measurement:

Add the annealed fluorescent RNA duplex to each well to a final concentration of 10 nM.

Place the plate in a fluorescence plate reader and monitor the baseline fluorescence for 5

minutes.

Initiate the unwinding reaction by adding ATP to a final concentration of 1 mM.[1]

Immediately begin kinetic measurements of fluorescence intensity (e.g., every 30 seconds

for 30-60 minutes) at the appropriate excitation and emission wavelengths for the chosen

fluorophore.

Data Analysis:

For each concentration of Brr2-IN-2, determine the initial rate of the unwinding reaction by

fitting the linear portion of the fluorescence increase over time.

Plot the initial rates as a percentage of the uninhibited control (DMSO) against the

logarithm of the Brr2-IN-2 concentration.

Fit the data to a dose-response curve to determine the IC50 value.[9][10]

Protocol 2: RNA-Dependent ATPase Assay
This protocol measures the ATPase activity of Brr2, which is coupled to its helicase function.

The assay quantifies the amount of ADP produced, which is indicative of ATP hydrolysis by

Brr2 in the presence of its RNA substrate. Commercially available ADP detection kits (e.g.,

ADP-Glo™) can be used for a luminescent readout.
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Materials:

Recombinant human Brr2 helicase[6]

Unlabeled U4/U6 RNA duplex (prepared as in Protocol 1, but with unlabeled

oligonucleotides)

Assay Buffer: 20 mM HEPES-KOH pH 7.5, 70 mM KCl, 1 mM MgCl2, 1 mM DTT, 0.01%

(v/v) Triton X-100

ATP solution (1 mM)

Brr2-IN-2 stock solution in DMSO

ADP-Glo™ Kinase Assay kit (or similar ADP detection assay)

384-well, white, opaque assay plates

Luminometer plate reader

Procedure:

Assay Preparation:

Prepare serial dilutions of Brr2-IN-2 in assay buffer.

In a 384-well plate, add Brr2 helicase to a final concentration of 50 nM in assay buffer.

Add the diluted Brr2-IN-2 or DMSO (for control wells) to the wells containing Brr2.

Add the U4/U6 RNA duplex to a final concentration of 200 nM.

Incubate for 15 minutes at room temperature.

Reaction Initiation:

Initiate the reaction by adding ATP to a final concentration that is approximately the Km for

Brr2 (if known) or a standard concentration (e.g., 100 µM).
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Incubate the reaction at 30°C for a fixed time (e.g., 30 minutes), ensuring the reaction is in

the linear range.

ADP Detection:

Stop the enzymatic reaction and detect the amount of ADP produced by following the

manufacturer's instructions for the ADP-Glo™ assay. This typically involves adding the

ADP-Glo™ reagent, incubating, and then adding the kinase detection reagent.

Measure the luminescence using a plate reader.

Data Analysis:

Convert the luminescence readings to the concentration of ADP produced using a

standard curve.

Plot the amount of ADP produced (as a percentage of the uninhibited control) against the

logarithm of the Brr2-IN-2 concentration.

Fit the data to a dose-response curve to determine the IC50 value for ATPase inhibition.[9]

[10][11]

Conclusion
The provided protocols offer robust methods for assessing the activity of the Brr2 helicase and

for characterizing the inhibitory effects of small molecules like Brr2-IN-2. The fluorescence-

based unwinding assay provides a direct measure of the helicase's mechanical function, while

the ATPase assay offers a sensitive method to measure the enzymatic activity that fuels this

process. These assays are adaptable for high-throughput screening and can be valuable tools

in the discovery and development of novel therapeutics targeting the spliceosome.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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